molecular formula C11H8ClNO2 B6239788 methyl 6-chloroquinoline-5-carboxylate CAS No. 2758002-45-6

methyl 6-chloroquinoline-5-carboxylate

Cat. No. B6239788
CAS RN: 2758002-45-6
M. Wt: 221.6
InChI Key:
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Description

Methyl 6-chloroquinoline-5-carboxylate (MCQC) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a relatively new compound, having only been synthesized in the last few years. MCQC has been studied for its potential use in biochemistry, physiology, and even drug development.

Mechanism of Action

The exact mechanism of action of methyl 6-chloroquinoline-5-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins and alters their activity. This binding is believed to be due to the presence of the chloroquinoline moiety in this compound, which is known to be able to bind to certain proteins.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in treating various diseases. Additionally, this compound has been studied for its potential use in drug development. It has been shown to have the ability to bind to certain proteins, and has been studied for its potential use in developing drugs that target specific proteins.

Advantages and Limitations for Lab Experiments

Methyl 6-chloroquinoline-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that this compound has a relatively short half-life, so it must be used quickly after it is synthesized.

Future Directions

The potential future directions of methyl 6-chloroquinoline-5-carboxylate research are numerous. It has been studied for its potential use in biochemistry, physiology, and even drug development. Additionally, further research could be done to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods for synthesizing this compound, as well as new methods for using it in laboratory experiments. Finally, further research could be done to explore the potential applications of this compound in drug development.

Synthesis Methods

Methyl 6-chloroquinoline-5-carboxylate is synthesized from a reaction between 5-chloroquinoline and methyl iodide in the presence of a base. The reaction is carried out in a solvent at a temperature of around 0°C. The reaction is typically carried out in a sealed container to prevent the formation of byproducts. The reaction is typically carried out for a few hours, and the product is then isolated from the reaction mixture.

Scientific Research Applications

Methyl 6-chloroquinoline-5-carboxylate has been studied for its potential applications in biochemistry and physiology. It has been shown to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in treating various diseases. Additionally, this compound has been studied for its potential use in drug development. It has been shown to have the ability to bind to certain proteins, and has been studied for its potential use in developing drugs that target specific proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-chloroquinoline-5-carboxylate involves the reaction of 6-chloroquinoline-5-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "6-chloroquinoline-5-carboxylic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 6-chloroquinoline-5-carboxylic acid to a round-bottom flask", "Add methanol to the flask", "Add a catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid to obtain methyl 6-chloroquinoline-5-carboxylate" ] }

CAS RN

2758002-45-6

Molecular Formula

C11H8ClNO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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